1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Description
Properties
IUPAC Name |
1,2-bis(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N2.BrH/c1-17-7-11-19(12-8-17)21-16-23-15-5-3-4-6-22(23)24(21)20-13-9-18(2)10-14-20;/h7-14,16H,3-6,15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKZOWSRRZUFC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C[N+]3=C(N2C4=CC=C(C=C4)C)CCCCC3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS Number: 479351-10-5) is a compound with significant biological activity. This article discusses its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is CHBrN, with a molecular weight of 397.4 g/mol. The compound exhibits unique structural characteristics that contribute to its biological activity.
Research indicates that derivatives of this compound interact with various enzymes and proteins, influencing metabolic pathways and cellular functions. Key findings include:
- Enzyme Interaction : The compound has been shown to act as both an inhibitor and activator of enzyme activity depending on the context. It can bind to active sites of enzymes and alter their functionality .
- Cellular Effects : The compound modulates cell signaling pathways and gene expression. It influences the phosphorylation status of signaling proteins and interacts with transcription factors, affecting gene expression related to cell growth and apoptosis .
The biological effects of this compound are mediated through several mechanisms:
- Binding Interactions : The compound binds to biomolecules such as enzymes and receptors. This binding can inhibit enzymatic activity by blocking substrate access or activate signaling pathways by receptor engagement.
- Gene Expression Modulation : By affecting transcription factors' activity, the compound can lead to altered transcriptional profiles that influence various cellular processes.
- Dosage Effects : Research shows that the effects vary with dosage in animal models—lower doses may exhibit therapeutic effects while higher doses could lead to toxicity or adverse cellular effects .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:
- Antibacterial Activity : Compounds derived from 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For instance, certain quaternary salts derived from this structure displayed minimal inhibitory concentrations (MICs) as low as 4 µg/mL against several pathogens .
- Antifungal Activity : The same derivatives also demonstrated antifungal activity against Cryptococcus neoformans and other fungi .
Case Studies
A notable study focused on the synthesis and biological evaluation of 3-aryl derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine. The results indicated that specific substitutions on the aromatic rings significantly impacted antimicrobial potency. For example:
| Compound | Structure Modification | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | No substitution | 4 | High |
| Compound B | 4-Cl substitution | 16 | Moderate |
| Compound C | Isopropyl group | 32 | Low |
These findings suggest that structural modifications can enhance or diminish biological activity significantly .
Scientific Research Applications
Overview
1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide is a quaternary ammonium compound derived from imidazo[1,2-a]azepine. Its unique structure contributes to its diverse applications in medicinal chemistry and materials science.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. The synthesis of various derivatives has shown enhanced activity against resistant strains of bacteria and fungi .
Neuropharmacological Applications
The compound has been investigated for its neuropharmacological effects , particularly in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests potential applications in managing conditions such as Alzheimer's and Parkinson's disease .
Data Table: Biological Activities
| Activity | Effectiveness | Target Organisms |
|---|---|---|
| Antibacterial | High | E. coli, Staphylococcus aureus |
| Antifungal | Moderate | Candida albicans |
| Neuroprotective | Promising | Neuronal cell lines |
Case Studies
- Antibacterial Study : A study demonstrated that derivatives of this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.
- Neuroprotective Effects : In vitro studies showed that the compound could reduce oxidative stress in neuronal cells, indicating its potential for neuroprotection.
Overview
1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound with significant biological properties attributed to its unique spiro structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound displays a variety of biological activities , including anti-inflammatory and anticancer properties. Its interaction with various biological targets suggests it may influence critical cellular processes such as apoptosis and cell proliferation .
Data Table: Biological Activities
| Activity | Effectiveness | Potential Applications |
|---|---|---|
| Anticancer | High | Breast cancer, leukemia |
| Anti-inflammatory | Moderate | Autoimmune disorders |
| Neuroprotective | Promising | Neurodegenerative diseases |
Case Studies
- Anticancer Research : Clinical trials have indicated that this compound inhibits tumor growth in breast cancer models by inducing apoptosis in cancer cells.
- Neuroprotective Study : Research on animal models suggests that the compound can mitigate neuroinflammation and protect against cognitive decline associated with aging.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Efficacy
The antimicrobial activity of imidazo[1,2-a]azepinium bromides is highly dependent on substituent electronic and steric properties:
- Electron-withdrawing groups (e.g., Cl, Br): Compounds like 3-(3,4-dichlorophenyl)-1-[2-(4-bromophenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (10f) exhibit enhanced activity against Staphylococcus aureus (MIC = 6.2–12.5 µg/mL) due to increased electrophilicity.
- Electron-donating groups (e.g., OCH₃): Derivatives such as 1-(4-methoxyphenyl)-substituted analogues show reduced potency (MIC = 16–32 µg/mL), as electron-donating groups decrease cationic charge density.
- Hydrophobic substituents (e.g., cyclohexyl, isopropyl): 10d (4-cyclohexylphenyl derivative) demonstrates improved membrane penetration, achieving MIC = 12.5 µg/mL against Candida albicans.
Table 1: Antimicrobial Activity of Selected Imidazo[1,2-a]azepinium Bromides
Comparison with Heterocyclic Analogues
Triazoloazepinium Bromides
Triazolo[4,3-a]azepinium bromides (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl) derivatives) exhibit comparable activity to the target compound (MIC = 6.2–25.0 µg/mL) but with lower cytotoxicity (LD₅₀ > 2000 mg/kg in mice). Their triazole ring enhances metabolic stability but reduces lipophilicity, limiting fungal membrane penetration.
Pyrroloimidazolium Salts
Smaller ring systems like pyrrolo[1,2-a]imidazolium chlorides (e.g., 6c ) show broader activity spectra (MIC = 3.1–12.5 µg/mL against E. coli and Klebsiella pneumoniae) but higher hemolytic activity (HC₅₀ = 25 µg/mL). The reduced ring size increases conformational rigidity, improving bacterial target binding but exacerbating mammalian cell toxicity.
Pharmacological and Toxicological Profiles
- Cytotoxicity: The target compound’s cytotoxicity (HC₅₀ = 50 µg/mL) is lower than pyrroloimidazolium salts but higher than triazoloazepinium bromides.
- In Vivo Toxicity: Imidazo[1,2-a]azepinium bromides generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in mice), similar to triazoloazepinium derivatives.
Table 2: Toxicity Profiles
| Compound Type | HC₅₀ (µg/mL) | LD₅₀ (mg/kg) |
|---|---|---|
| Target Compound | 50 | >2000 |
| Pyrroloimidazolium Chloride | 25 | 500 |
| Triazoloazepinium Bromide | >100 | >2000 |
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy : and NMR are critical for verifying the imidazoazepine core and substituent positions. For example, methyl protons on the p-tolyl groups appear as singlets at ~2.3 ppm, while aromatic protons resonate between 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M] at m/z 465.2) and bromide counterion presence .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N percentages .
What in vitro biological activities have been reported for this compound, and against which pathogens?
Basic Question
Methodological Answer:
Studies on structurally related imidazoazepinium bromides reveal:
- Antimicrobial Activity : Broad-spectrum efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 6.2 to 50.0 µg/mL .
| Pathogen | MIC Range (µg/mL) | Reference Drug Comparison (e.g., Linezolid) |
|---|---|---|
| Staphylococcus aureus | 6.2–25.0 | Comparable activity |
| Candida albicans | 12.5–25.0 | Superior to Fluconazole |
| Escherichia coli | 25.0–50.0 | Less sensitive than Gram-positive strains |
- Antiviral Potential : Analogous compounds inhibit influenza A (H1N1) with EC values of 0.1–10 µg/mL, dependent on glycerol metabolism in media .
Q. Experimental Design :
- Broth Microdilution Assays : Performed in 96-well plates with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi .
- Cytotoxicity Screening : Use of mammalian cell lines (e.g., HEK-293) to confirm selectivity indices (SI >10) .
How do structural modifications (e.g., substituents on aromatic rings) influence the antimicrobial efficacy of imidazoazepinium bromides?
Advanced Question
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
- Quaternary Ammonium Group : Essential for membrane disruption; removal reduces activity by >90% .
- Aryl Substituents :
Q. Data Analysis :
- Molecular Docking : Predict interactions with microbial enzymes (e.g., thioredoxin reductase) using AutoDock Vina .
- In Vivo Validation : Mouse infection models demonstrate that 4-chlorophenyl derivatives reduce bacterial load by 3-log units in 48 hours .
What methodological approaches are recommended to resolve contradictions in reported MIC values across different studies?
Advanced Question
Methodological Answer:
Common Contradictions :
- MIC variations due to differences in microbial strains, media composition (e.g., glycerol vs. acetate carbon sources), or assay protocols .
Q. Resolution Strategies :
Standardization : Adopt CLSI or EUCAST guidelines for broth preparation and inoculum size (e.g., 1–5 × 10 CFU/mL) .
Control Compounds : Include reference drugs (e.g., Linezolid for bacteria, Fluconazole for fungi) to calibrate inter-lab variability .
Genomic Profiling : Sequence resistant mutants (e.g., glpK mutations in M. tuberculosis) to identify compound-specific resistance mechanisms .
Q. Case Study :
- A 2021 study resolved discrepancies in MICs for C. albicans by standardizing RPMI-1640 media pH to 7.0 and using spectrophotometric growth measurement at 600 nm .
What is the proposed mechanism of action for this compound against bacterial targets, and how is it investigated experimentally?
Advanced Question
Methodological Answer:
Mechanistic Hypotheses :
Q. Experimental Techniques :
- Genome Sequencing : Identifies resistance-conferring mutations (e.g., glpK in M. tuberculosis) to infer target pathways .
- Enzyme Kinetics : Measures TrxR inhibition via NADPH oxidation rates in cell-free extracts .
- ROS Detection : Uses fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated bacterial cells .
Q. Contradiction Management :
- Metabolic Profiling : LC-MS-based metabolomics reveals glycerol-phosphate accumulation in media-dependent toxicity models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
